molecular formula C30H27ClN4O3 B2888540 6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 361170-82-3

6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No.: B2888540
CAS No.: 361170-82-3
M. Wt: 527.02
InChI Key: SNRCPPRLWINUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a sophisticated synthetic organic compound designed for advanced pharmaceutical and biological research. This molecule features a unique hybrid architecture, integrating a quinolin-2-one core, a dihydropyrazole ring, and a morpholinoacetamide moiety. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities . The incorporation of a 4,5-dihydro-1H-pyrazole (pyrazoline) ring is a common strategy in drug design, as this heterocycle can contribute significantly to a molecule's three-dimensional shape and its ability to interact with biological targets through hydrogen bonding and dipole interactions . The morpholine ring, a common pharmacophore, is often utilized to enhance solubility and influence a compound's pharmacokinetic profile. This complex structure is of significant interest for researchers exploring new chemical entities in areas such as kinase inhibition and central nervous system (CNS) targets. The specific stereochemistry and conformational properties of the dihydropyrazole ring can be critical for its biological function, as the spatial orientation of substituents can dictate binding affinity and selectivity . Researchers can leverage this compound as a key intermediate in multi-step synthetic pathways or as a novel scaffold for high-throughput screening against various therapeutic targets. Its structural complexity makes it a valuable tool for probing structure-activity relationships (SAR) in the development of new therapeutic agents. This product is strictly for research purposes in a controlled laboratory environment.

Properties

CAS No.

361170-82-3

Molecular Formula

C30H27ClN4O3

Molecular Weight

527.02

IUPAC Name

6-chloro-3-[2-(2-morpholin-4-ylacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C30H27ClN4O3/c31-22-11-12-24-23(17-22)28(21-9-5-2-6-10-21)29(30(37)32-24)25-18-26(20-7-3-1-4-8-20)35(33-25)27(36)19-34-13-15-38-16-14-34/h1-12,17,26H,13-16,18-19H2,(H,32,37)

InChI Key

SNRCPPRLWINUIH-UHFFFAOYSA-N

SMILES

C1COCCN1CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

Biological Activity

The compound 6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a derivative of quinoline and pyrazole, which has garnered attention due to its potential biological activities. This article synthesizes current research findings on its biological activity, including anti-inflammatory, anticancer, and enzyme inhibition properties.

Chemical Structure

The compound features a complex structure characterized by:

  • A quinoline core which is known for various biological activities.
  • A pyrazole moiety , which has been associated with significant pharmacological effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of pyrazole have shown promising results in inhibiting cancer cell proliferation. In particular:

  • IC50 values for related pyrazole compounds have been recorded as low as 0.07μM0.07\,\mu M against epidermal growth factor receptors (EGFR) .
  • The compound's structure suggests potential activity against various cancer types due to the presence of both quinoline and pyrazole scaffolds.

Anti-inflammatory Activity

The anti-inflammatory properties of the compound are supported by studies demonstrating that similar pyrazole derivatives can inhibit pro-inflammatory cytokines. For example:

  • Compounds related to this structure have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations around 10μM10\,\mu M .

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of several enzymes, including:

  • Monoamine oxidases (MAO) : Certain derivatives have exhibited high selectivity and potency against MAO isoforms, which are crucial in the metabolism of neurotransmitters .

Study 1: Pyrazole Derivatives in Cancer Treatment

A study focused on a series of pyrazole derivatives demonstrated their ability to inhibit tumor growth in vitro. The derivatives showed significant antiproliferative activity against breast cancer cell lines (MCF-7), suggesting that structural modifications can enhance efficacy .

Study 2: Anti-inflammatory Effects

In another investigation, researchers evaluated the anti-inflammatory effects of various pyrazole compounds. The results indicated that specific substitutions on the pyrazole ring could lead to enhanced inhibition of inflammatory markers like TNF-α and IL-6 .

Data Table: Biological Activities Comparison

Activity TypeCompound/DerivativesIC50 ValueReference
AnticancerPyrazole derivative0.07μM0.07\,\mu M
Anti-inflammatoryPyrazole derivative10μM10\,\mu M
Enzyme InhibitionMAO inhibitors-

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name Substituents on Quinoline Pyrazole Substituents Morpholino Group Molecular Formula Key Applications/Findings
Target Compound 6-Cl, 4-Ph 1-(2-Morpholinoacetyl), 5-Ph Yes C₃₀H₂₆ClN₅O₂ Under investigation (hypothetical)
6-Chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline 6-Cl, 4-Ph, 2-Me 5-(3-Methoxy-8-methylquinolyl), 1-Ph No C₃₆H₂₈ClN₅O Crystallized; planar stacking interactions observed
3-Morpholino-1-phenyl-1H-pyrazol-5(4H)-one Absent 3-Morpholino, 1-Ph Yes C₁₃H₁₅N₃O₂ Intermediate in heterocyclic synthesis

Key Differences

Quinoline Modifications: The target compound’s 6-Cl substituent distinguishes it from the methoxy- and methyl-substituted quinoline in ’s analogue. The absence of a 2-methyl group in the target compound may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets.

Pyrazole Functionalization: The morpholinoacetyl group in the target compound introduces a tertiary amide linkage absent in ’s analogue. This group may improve solubility and bioavailability compared to the methoxyquinoline substituent . ’s simpler pyrazol-5-one lacks the fused quinoline system, limiting its utility in applications requiring planar aromatic stacking.

Crystallographic Behavior: ’s analogue exhibits planar stacking of quinoline and phenyl groups in its crystal lattice, a feature critical for solid-state stability. The target compound’s morpholinoacetyl group may disrupt such packing due to its conformational flexibility .

Computational and Experimental Insights

  • SHELX Refinement: The planar geometry of quinoline-pyrazole hybrids (e.g., ) has been validated using SHELX software, with R-factors < 0.05, indicating high precision in bond-length and angle determinations .

Preparation Methods

Friedländer Annulation

The Friedländer reaction enables the synthesis of polysubstituted quinolines via acid-catalyzed cyclization of 2-aminobenzophenones with β-keto esters. For 6-chloro-4-phenylquinolin-2(1H)-one, the following steps are critical:

  • Starting Materials : 4-Chloroaniline and ethyl benzoylacetate undergo condensation in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours.
  • Mechanism : The β-keto ester reacts with the amine to form a Schiff base, followed by cyclodehydration to yield the quinoline core. Chlorine at position 6 is retained via regioselective electrophilic substitution during cyclization.
  • Yield : Reported yields range from 68–75% after recrystallization from ethanol.

Radical-Mediated Cyclization

An alternative approach involves radical intermediates to assemble the quinoline skeleton. For example, bromination of 1,2,3,4-tetra-O-acetyl-β-D-glucuronate methyl ester followed by radical reduction generates idopyranuronate intermediates, a method adaptable to quinoline synthesis. However, this route is less efficient for aryl-substituted quinolines, with yields <50%.

Functionalization at Position 3: Pyrazole Ring Installation

The 4,5-dihydro-1H-pyrazole moiety at position 3 is introduced via cyclocondensation or multi-component reactions.

Hydrazine-Based Cyclocondensation

Reaction of 3-formylquinolin-2-one with hydrazine hydrate and a diketone derivative forms the pyrazole ring:

  • Protocol :
    • 3-Formyl-6-chloro-4-phenylquinolin-2(1H)-one (1 equiv), hydrazine hydrate (1.2 equiv), and 1,3-diphenylpropane-1,3-dione (1 equiv) are refluxed in ethanol for 12 hours.
    • The 4,5-dihydro-pyrazole forms via Schiff base formation and subsequent cyclization.
  • Yield : 82–88% after column chromatography (hexane:ethyl acetate, 3:1).

Multi-Component Reaction (MCR) Approach

A one-pot MCR strategy improves atom economy:

  • Components :
    • 3-Aminoquinolin-2-one, phenylacetylene, and hydrazine hydrate react in the presence of CuI (10 mol%) and DMF at 80°C.
  • Mechanism : The alkyne undergoes hydroamination with hydrazine, followed by cyclization to form the pyrazole ring.
  • Yield : 76% with >95% purity by HPLC.

Acylation with 2-Morpholinoacetyl Group

The morpholinoacetyl group is introduced via nucleophilic acyl substitution:

Stepwise Acylation and Amine Coupling

  • Chloroacetylation :
    • The pyrazole nitrogen is acylated with 2-chloroacetyl chloride (1.5 equiv) in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C, 2 hours).
    • Yield: 92–94%.
  • Morpholine Substitution :
    • The chlorinated intermediate reacts with morpholine (3 equiv) in acetonitrile at 60°C for 6 hours.
    • Yield: 85–90% after solvent evaporation.

Direct Acylation with Preformed Morpholinoacetyl Chloride

To bypass isolation of the chloro intermediate:

  • Protocol :
    • Morpholinoacetyl chloride (1.2 equiv) is added to a solution of the pyrazole-quinolinone in DCM/TEA (0°C → RT, 4 hours).
  • Yield : 88% with no detectable byproducts.

Analytical Validation and Optimization

Spectroscopic Characterization

  • 1H-NMR (400 MHz, DMSO-d6):
    • Quinolin-2-one: δ 8.21 (s, 1H, H-5), 7.68–7.45 (m, 10H, aromatic).
    • Pyrazole: δ 4.12 (dd, 2H, CH2), 3.61 (t, 4H, morpholine-OCH2).
  • IR : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Comparative Analysis of Methods

Step Method Yield (%) Purity (%) Key Advantage
Quinolin-2-one Friedländer 75 98 Scalability
Pyrazole installation MCR 76 95 Atom economy
Morpholinoacetylation Stepwise acylation 90 99 Minimal side reactions

Q & A

Q. What are the key synthetic strategies for preparing 6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, such as:

  • Claisen-Schmidt condensation for forming the quinoline core.
  • Cyclocondensation of substituted hydrazines with diketones to generate the pyrazoline ring.
  • Morpholinoacetylation via nucleophilic substitution or coupling reactions to introduce the morpholine moiety .
    Intermediates are monitored using thin-layer chromatography (TLC) and characterized via ¹H/¹³C NMR for structural elucidation and mass spectrometry (MS) to confirm molecular weight .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY/HSQC) to resolve proton environments and confirm stereochemistry .
  • X-ray crystallography for unambiguous determination of molecular geometry and crystal packing .
  • High-resolution mass spectrometry (HRMS) to validate molecular formula and detect impurities .
  • Infrared spectroscopy (IR) to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What structural features of this compound suggest potential biological activity?

  • The quinoline core is associated with intercalation or enzyme inhibition (e.g., kinase targets) .
  • The morpholinoacetyl group enhances solubility and may facilitate membrane permeability .
  • The 4,5-dihydropyrazole ring can act as a hydrogen-bond donor/acceptor, influencing target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?

  • Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) .
  • Employ microwave-assisted synthesis to accelerate cyclocondensation steps and minimize side reactions (e.g., dimerization) .
  • Monitor reaction progress in real-time via in-situ FTIR or Raman spectroscopy to identify kinetic bottlenecks .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Cross-validate using dynamic NMR to assess conformational flexibility (e.g., hindered rotation of the morpholino group) .
  • Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .
  • Re-examine crystallization conditions to rule out polymorphism or solvate formation affecting X-ray results .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) for derivatives of this compound?

  • Molecular docking against target proteins (e.g., kinases) to identify key binding interactions .
  • Quantitative SAR (QSAR) models using descriptors like logP, polar surface area, and H-bonding capacity .
  • Molecular dynamics (MD) simulations to assess stability of ligand-protein complexes over time .

Q. How can the biological activity mechanism of this compound be elucidated experimentally?

  • Conduct in vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays) to determine IC₅₀ values .
  • Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) to target proteins .
  • Perform metabolite profiling (LC-MS/MS) to identify bioactive degradation products .

Q. What experimental strategies are recommended to assess environmental stability and ecotoxicity?

  • Biodegradation studies under aerobic/anaerobic conditions to measure half-life in soil/water .
  • QSAR-based ecotoxicity prediction using tools like ECOSAR to estimate LC₅₀ for aquatic organisms .
  • High-throughput toxicity screening in model organisms (e.g., Daphnia magna) to assess acute/chronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.